molecular formula C8H11NO B13821037 Ethyl-4-methoxypyridine

Ethyl-4-methoxypyridine

Cat. No.: B13821037
M. Wt: 137.18 g/mol
InChI Key: IEAHRIRQHNEUKN-UHFFFAOYSA-N
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Description

Ethyl-4-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-4-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction produces dihydropyridine derivatives .

Scientific Research Applications

Ethyl-4-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: This compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl-4-methoxypyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl-4-methoxypyridine can be compared with other similar compounds such as:

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 4-Methoxypyridine

These compounds share the methoxy group but differ in the position of substitution on the pyridine ring. This compound is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-ethyl-4-methoxypyridine

InChI

InChI=1S/C8H11NO/c1-3-7-6-8(10-2)4-5-9-7/h4-6H,3H2,1-2H3

InChI Key

IEAHRIRQHNEUKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)OC

Origin of Product

United States

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